

The Enigmatic History of Pangamic Acid: A Scientific Inquiry

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Compound of Interest

Compound Name: Calcium pangamate

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pangamic acid, often erroneously referred to as "vitamin B15," represents a fascinating and contentious chapter in the history of nutritional science and medicine. First introduced in the mid-20th century as a miraculous therapeutic agent, its existence as a unique, physiologically essential compound has been thoroughly debunked. This technical guide provides an in-depth exploration of the discovery, research, and eventual discrediting of pangamic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of its history, the scientific investigations into its purported effects, and the controversies surrounding its identity.

The "Discovery" and Promotion of Pangamic Acid

The narrative of pangamic acid begins with Ernst T. Krebs, Sr., and was significantly amplified by his son, Ernst T. Krebs, Jr. In 1951, the Krebses claimed to have isolated a new water-soluble factor from apricot kernels, which they named "pangamic acid," from the Greek words "pan" (universal) and "gamic" (seed), implying its ubiquitous presence in nature.[1][2] They also dubbed it "vitamin B15," suggesting it was an essential nutrient.[2] The initial report of their "discovery" was published in the International record of medicine and general practice clinics in 1951.[1]

The Krebses promoted pangamic acid as a remedy for a wide array of ailments, including heart disease, high cholesterol, and even cancer, alongside their other controversial promotion of laetrile (amygdalin). However, the scientific community has never recognized pangamic acid as a vitamin, as there is no evidence of a dietary requirement or a deficiency disease associated with its absence.

The Ambiguous Chemical Identity of "Pangamic Acid"

A central issue in the history of pangamic acid is its lack of a consistent and verifiable chemical identity. The substance originally described by the Krebses was purported to be d-gluconodimethylamino acetic acid.^[1] However, subsequent attempts by independent researchers to synthesize this compound using the methods described by the Krebses were unsuccessful.

Over the years, a variety of substances have been marketed and sold under the "pangamic acid" or "vitamin B15" label. These formulations have been shown to contain a mixture of compounds, with the most common being:

- d-gluconodimethylamino acetic acid: The originally claimed, but never independently synthesized, compound.
- Diisopropylamine dichloroacetate (DIPA-DCA): A synthetic compound that has been a primary component of many "pangamic acid" products.
- Dimethylglycine (DMG): A derivative of the amino acid glycine.
- Calcium gluconate and other inert fillers: Often found in commercial preparations.

This inconsistency has made it impossible to attribute any observed physiological effects to a single, defined chemical entity.

Purported Therapeutic Effects and Scientific Scrutiny

The proponents of pangamic acid, particularly researchers in the former Soviet Union, claimed a wide range of therapeutic benefits. These included enhanced oxygen utilization, improved athletic performance, detoxification, and treatment of cardiovascular diseases. However, the majority of this research has been criticized for its lack of rigorous scientific methodology, including the absence of proper controls and double-blinding.

Soviet-Era Research

A significant body of research on pangamic acid emerged from the Soviet Union in the 1960s and 1970s. Key figures in this research include I.N. Garkina, Y.F. Udalov, V.E. Anisimov, and E.G. Karpukhina.

- **Cardiovascular Disease:** Soviet studies often reported positive outcomes in patients with cardiovascular conditions. For instance, a 1964 study by Anisimov, Salikhov, and Anisimova in the *Kazan Medical Journal* claimed beneficial effects on the clinical symptoms and humoral disorders in patients with coronary atherosclerosis.[3][4] These studies often involved administering **calcium pangamate** at daily doses ranging from 15-20 mg (intramuscularly) to 50-100 mg (orally) for 20-30 days.[2] It was reported that in clinical trials involving over 1,000 patients with cardiovascular diseases, a positive effect was observed in 80-90% of cases.[2]
- **Athletic Performance:** Soviet researchers also investigated the effects of pangamic acid on athletic performance, suggesting it could reduce lactic acid buildup and improve endurance.

Despite these claims, the lack of accessible, full-text original articles with detailed methodologies makes it impossible to critically evaluate the validity of these studies. The research that is available in summary form often lacks the rigor expected in modern clinical trials.

Western Scientific Evaluation

In contrast to the largely positive reports from the Soviet Union, research conducted in Western countries has consistently failed to substantiate the claimed benefits of pangamic acid.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from a notable controlled study investigating the effects of a "pangamic acid" formulation on athletic performance.

Table 1: Subject Characteristics and Dosing Regimen

Characteristic	Experimental Group (n=8)	Control Group (n=8)
Subjects	Male Track Athletes	Male Track Athletes
Intervention	6 x 50 mg "Pangamic Acid" tablets/day	6 x Placebo tablets/day
Composition	Calcium gluconate and N,N-Dimethylglycine	Identical in appearance to experimental
Duration	3 weeks	3 weeks

Table 2: Pre- and Post-Treatment Performance and Biochemical Parameters

Parameter	Experimental Group (Pre-Treatment)	Experimental Group (Post-Treatment)	Control Group (Pre-Treatment)	Control Group (Post-Treatment)
Maximal Heart Rate (bpm)	183	181	194	194
Treadmill Time (min)	16.99	17.21	16.49	16.83
Post-Test Blood Glucose (mg%)	132.13	138.88	133.38	139.13
Post-Test Blood Lactate (mg%)	64.63	70.88	76.13	66.58

A multivariate analysis of variance (MANOVA) revealed no significant differences ($P > 0.05$) between the groups after treatment.

Experimental Protocols

Due to the limited availability of original research articles from the early proponents of pangamic acid, this section will focus on a well-documented experimental protocol from a controlled study and a standard toxicological assay used to evaluate a common component of "pangamic acid" formulations.

Protocol for a Controlled Study on Athletic Performance

Objective: To examine the effect of pangamic acid (calcium gluconate and N,N-Dimethylglycine) ingestion on short-term maximal treadmill performance.

Study Design: Double-blind, placebo-controlled experiment.

Participants: 16 male track athletes, randomly assigned to an experimental group (n=8) and a control group (n=8).

Intervention:

- **Experimental Group:** Ingested six 50-mg tablets of a commercial "pangamic acid" product (containing calcium gluconate and N,N-Dimethylglycine) daily for three weeks.
- **Control Group:** Ingested six placebo tablets, identical in appearance to the experimental tablets, daily for three weeks.

Testing Protocol:

- **Baseline Testing (Pre-Treatment):** All subjects performed a maximal treadmill test using the Bruce protocol.
- **Treatment Period:** Subjects followed the assigned supplementation regimen for three weeks.
- **Post-Treatment Testing:** All subjects repeated the maximal treadmill test using the Bruce protocol.

Parameters Measured:

- Maximal heart rate (HR)
- Treadmill time (TM)

- Recovery HR at 1 and 3 minutes post-exercise
- Pre- and post-test blood glucose and lactate levels

Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the differences between the groups after the treatment period.

Protocol for Mutagenicity Testing (Ames Test)

Objective: To assess the mutagenic potential of diisopropylamine dichloroacetate (DIPA-DCA), a common ingredient in "pangamic acid" formulations.

Methodology: The Ames test, a widely used bacterial reverse mutation assay, is employed to detect the mutagenicity of chemical substances.

Materials:

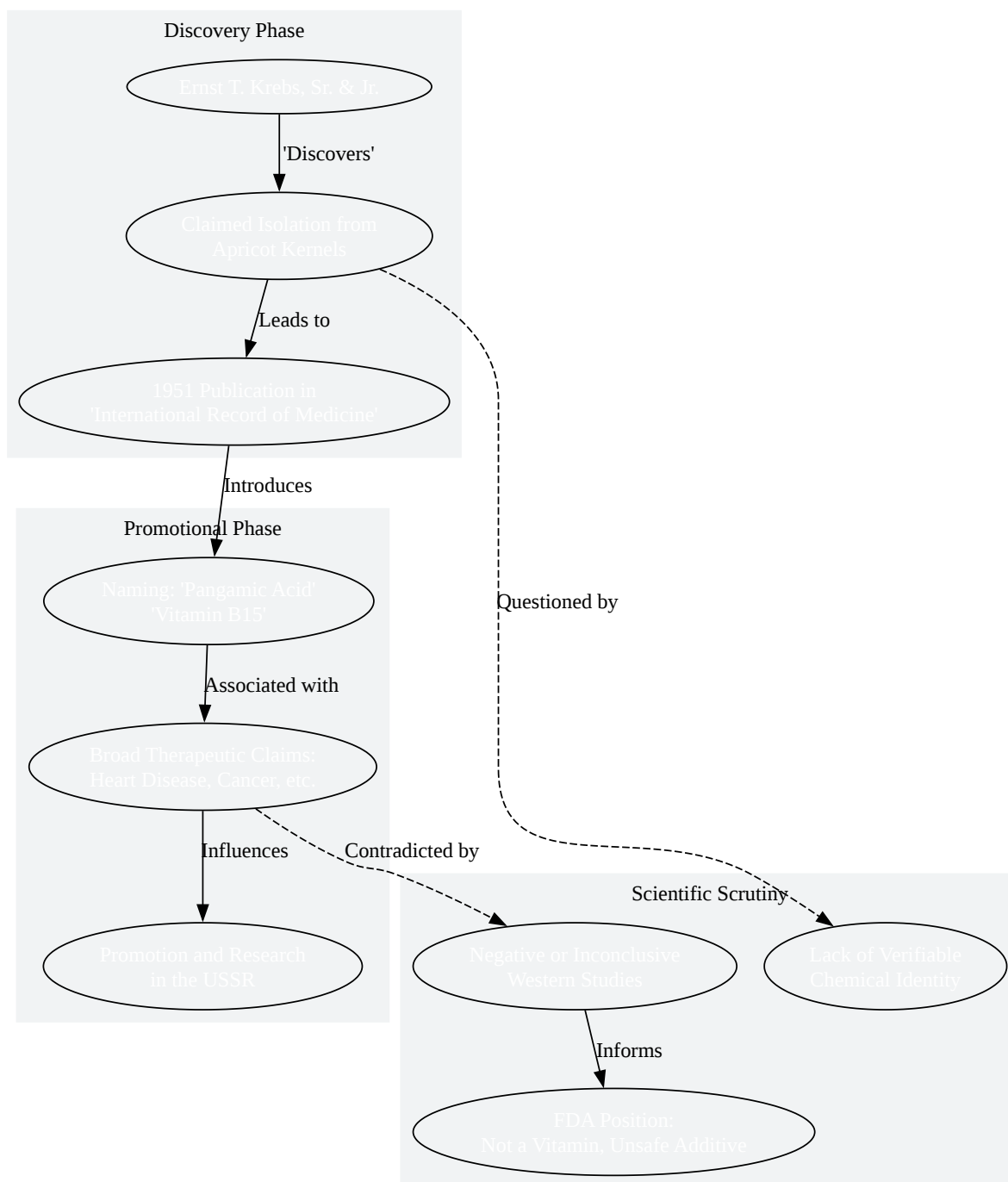
- Salmonella typhimurium tester strains (e.g., TA98, TA100) with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
- S9 fraction (a rat liver homogenate) for metabolic activation of the test compound.
- Minimal glucose agar plates (lacking histidine).
- Test compound (DIPA-DCA).
- Positive and negative controls.

Procedure:

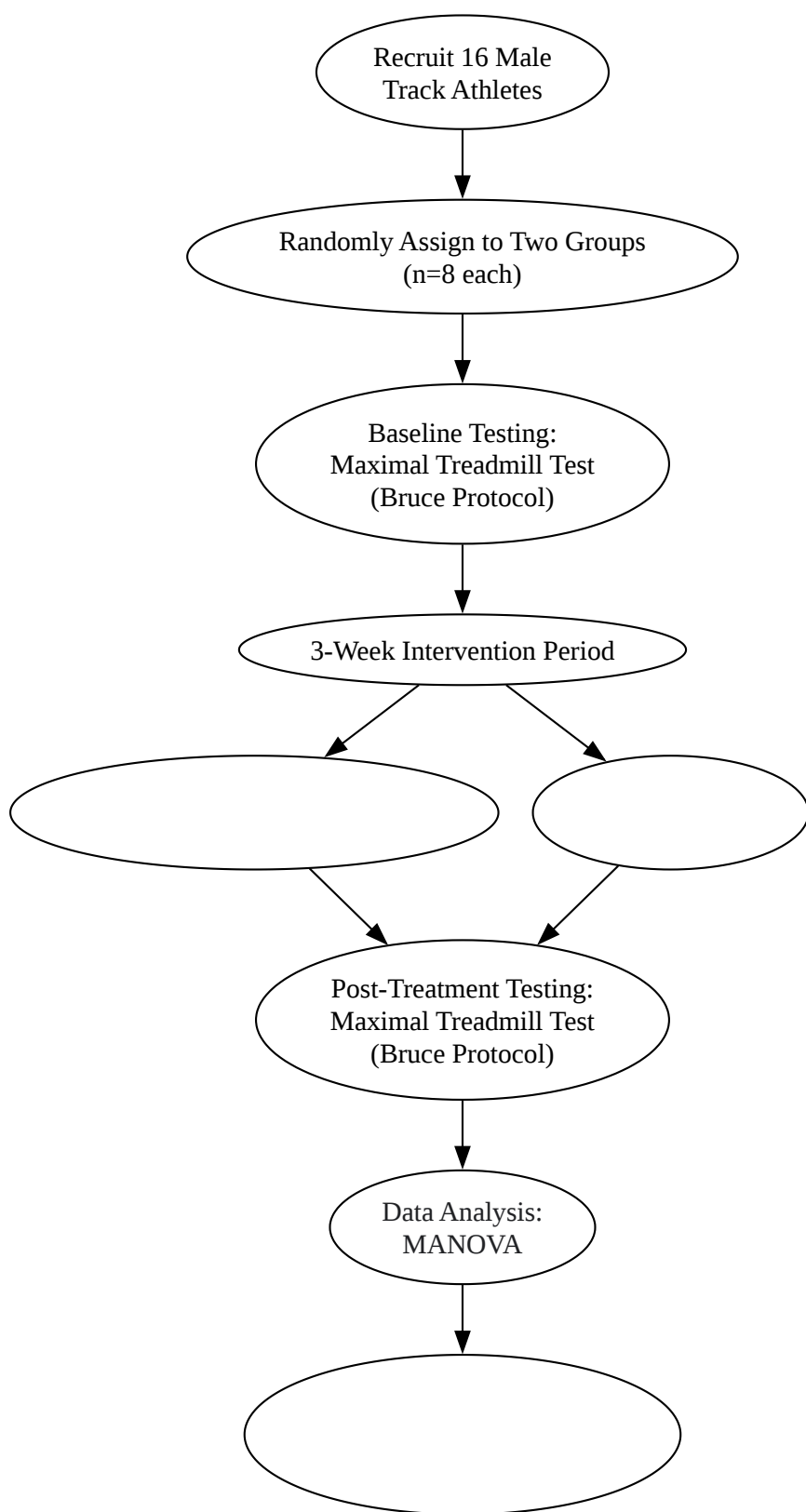
- The Salmonella tester strain, the test compound (at various concentrations), and the S9 fraction (if metabolic activation is being assessed) are combined in a test tube.
- The mixture is incubated and then poured onto a minimal glucose agar plate.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow in the absence of histidine) is counted.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

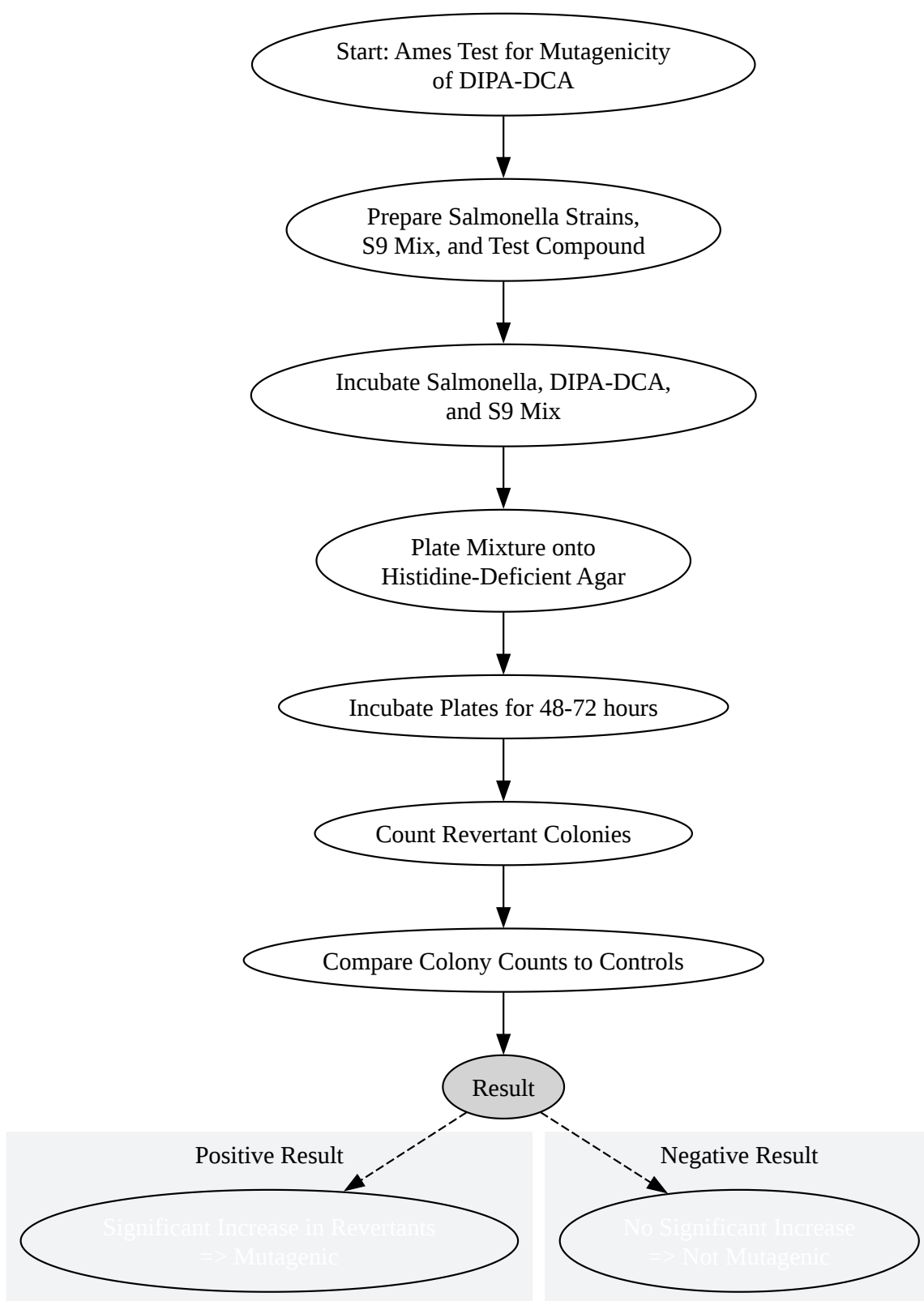
Visualizations of Key Concepts



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Conclusion

The history of pangamic acid serves as a cautionary tale in the fields of nutrition and drug development. Despite its initial promotion as a "vitamin" and a panacea for numerous diseases, rigorous scientific investigation has failed to validate these claims. The lack of a consistent chemical identity, the irreproducibility of the original synthesis, and the absence of high-quality, controlled clinical trials have relegated pangamic acid to the realm of pseudoscience. For researchers and drug development professionals, the story of pangamic acid underscores the critical importance of robust chemical characterization, reproducible methodologies, and rigorously controlled studies in the evaluation of any potential therapeutic agent.

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Email: info@benchchem.com